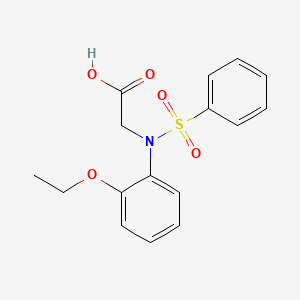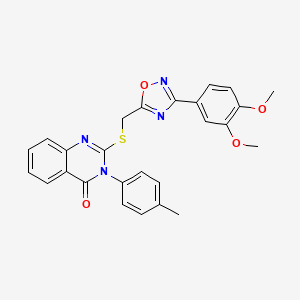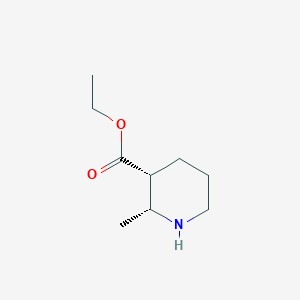![molecular formula C12H9N3OS B2539825 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile CAS No. 303146-78-3](/img/structure/B2539825.png)
3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is a versatile material used in scientific research. It belongs to the class of pyrazines, which are important pharmacophores known for their versatility in pharmacological activity . Pyrazines can be isolated from natural sources or produced synthetically . Their unique structure allows for diverse applications, ranging from drug discovery to materials science.
Synthesis Analysis
Pyrazine derivatives, including “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile”, can be produced synthetically . Many advancements have been made in recent years to explore their synthetic pathways . For instance, one method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is unique and allows for diverse applications. The presence of a pyrazine ring in the molecule makes it a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents .Chemical Reactions Analysis
Pyrazine derivatives, including “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile”, have been proven to be important scaffolds in pharmaceuticals, perfumeries, and food industries . They have diverse biological activities, leading to a rise in investigations of pyrazine-containing candidates .科学的研究の応用
- Pyrazine derivatives exhibit antimycobacterial, antibacterial, and antifungal effects .
- Specifically, 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile has shown in vitro activity against Mycobacterium tuberculosis H37Rv .
Antimicrobial Activity
Antidiabetic Potential
Diuretic Properties
Insecticidal and Nematicidal Effects
Anticancer Applications
Other Miscellaneous Uses
作用機序
While the exact mechanism of action for “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is not specified in the search results, pyrazine derivatives have numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects .
Safety and Hazards
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQDEKNPSYXBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)sulfanylpyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)

![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)
![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)
![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)
![N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2539757.png)



